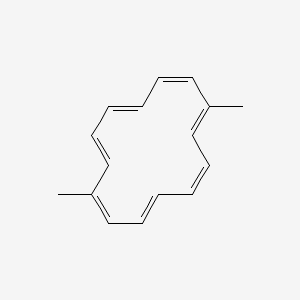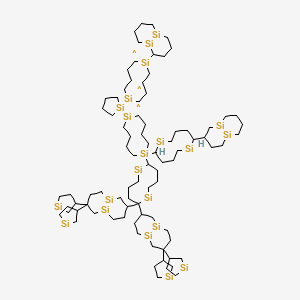
CID 78067017
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78067017 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes: The synthesis of CID 78067017 involves a series of chemical reactions, starting with the selection of appropriate starting materials. These materials undergo various transformations, including condensation, cyclization, and functional group modifications.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts and solvents are often used to facilitate the reactions and improve yields.
Analyse Chemischer Reaktionen
CID 78067017 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by reagents such as halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
CID 78067017 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development and disease treatment.
Industry: this compound is utilized in industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 78067017 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
CID 78067017 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Eigenschaften
Molekularformel |
C84H151Si21 |
|---|---|
Molekulargewicht |
1750.9 g/mol |
InChI |
InChI=1S/C84H151Si21/c1-2-36-87-62-71(24-43-86-35-1)78-20-15-40-98-80(22-17-39-96-78)104(58-11-9-56-103(57-10-12-59-104)105(60-13-14-61-105)102-54-7-5-52-101(53-6-8-55-102)79-21-16-37-85-34-3-4-38-97-79)81-23-18-42-100-84(31-19-41-99-81,76-29-48-94-69-82(32-50-92-67-76,72-25-44-88-63-72)73-26-45-89-64-73)77-30-49-95-70-83(33-51-93-68-77,74-27-46-90-65-74)75-28-47-91-66-75/h71-81H,1-70H2 |
InChI-Schlüssel |
XTJIXMMVVFNQTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Si]CC(CC[Si]C1)C2CCC[Si]C(CCC[Si]2)[Si]3(CCCC[Si](CCCC3)[Si]4(CCCC4)[Si]5CCCC[Si](CCCC5)C6CCC[Si]CCCC[Si]6)C7CCC[Si]C(CCC[Si]7)(C8CC[Si]CC(CC[Si]C8)(C9CC[Si]C9)C1CC[Si]C1)C1CC[Si]CC(CC[Si]C1)(C1CC[Si]C1)C1CC[Si]C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


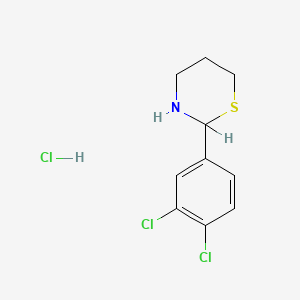
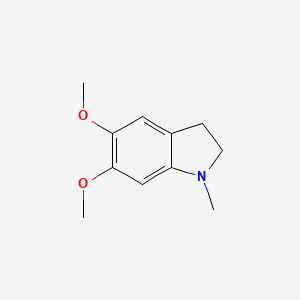
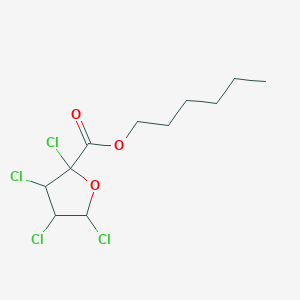
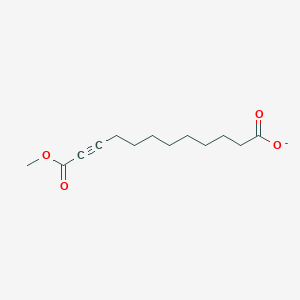

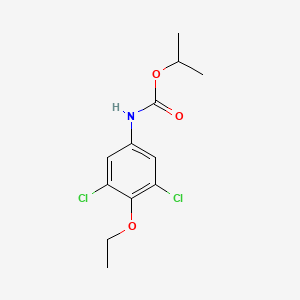
![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
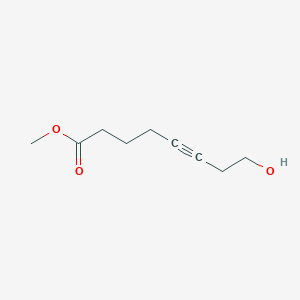
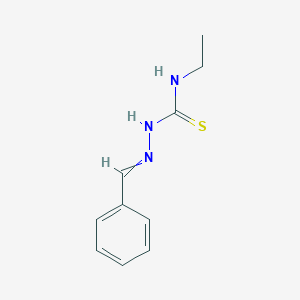


![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
